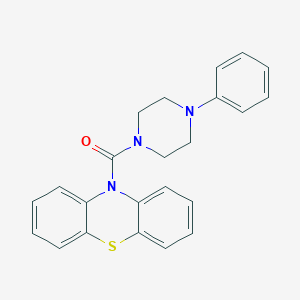

4-Phenylpiperazinyl phenothiazin-10-yl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Phenylpiperazinyl phenothiazin-10-yl ketone” is a chemical compound that is part of the phenothiazine family . Phenothiazines are organic compounds that contain a sulfur and nitrogen-containing tricyclic moiety . They have been extensively studied due to their potential applications in various fields, including as electron donor candidates in electrochemical, photovoltaic, photo-physical, and DSSC materials .

Synthesis Analysis

The synthesis of phenothiazine derivatives, such as “4-Phenylpiperazinyl phenothiazin-10-yl ketone”, has been achieved through direct arylation polymerization using a palladium catalyst system . The C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been characterized via various spectroscopic techniques, including GPC, 1H NMR, FTIR, XRD, DSC, PL, and UV-Vis spectroscopy . The structures of D-A conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives were also studied .Chemical Reactions Analysis

Phenothiazine derivatives have been used as electron donating units in conjugated polymers, showing great potential as materials for high-performance electron/hole-transporting layers . In particular, diketopyrrolopyrrole (DPP) has widely been served as electron-deficient moieties in D-A conjugated polymers for high-efficiency OSCs .Physical And Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives have been studied using various techniques. These compounds have shown several advantages such as light weight, flexibility, and easy processing that lead to fast roll-to-roll production necessary for promoting low-cost products .科学的研究の応用

- Organic Solar Cells (OSCs) : Phenothiazine derivatives have been incorporated into donor–acceptor (D-A) conjugated polymers for OSCs. These polymers exhibit good power conversion efficiencies (PCEs) due to their light absorption properties and charge carrier mobility .

- Phenothiazine derivatives have shown potential as anticancer agents. For instance, 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide were synthesized and evaluated for their anticancer activity .

Organic Electronics and Optoelectronics

Anticancer Research

作用機序

Mode of Action

It has been observed that the compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . This suggests that the compound may interact with its targets in a way that influences these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylpiperazinyl phenothiazin-10-yl ketone. For instance, the compound shows reversible photoluminescence changes between different colors by repeated grinding and solvent fuming . This suggests that physical manipulation and solvent exposure can alter the compound’s properties.

将来の方向性

Phenothiazine derivatives have received great attraction in fundamental and applied research owing to their widespread applications . The power conversion efficiencies (PCEs) of polymeric solar cells based on suitable low bandgap donor – acceptor (D-A) conjugated polymers and optimal solar cell structures have reached approximately 15% . This suggests that there is a promising future for the development and application of these compounds in various fields.

特性

IUPAC Name |

phenothiazin-10-yl-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c27-23(25-16-14-24(15-17-25)18-8-2-1-3-9-18)26-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)26/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKLCTYUNVDEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazinyl phenothiazin-10-yl ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)

![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)

![2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2584734.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2584740.png)

![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one](/img/structure/B2584743.png)

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2584747.png)

![N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2584748.png)

![N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584749.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)